molecular formula C11H14ClN B1437087 3-Chloro-N-(cyclopropylmethyl)-2-methylaniline CAS No. 356539-51-0

3-Chloro-N-(cyclopropylmethyl)-2-methylaniline

Cat. No. B1437087
M. Wt: 195.69 g/mol
InChI Key: LLXUSOJALXZXPR-UHFFFAOYSA-N
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Description

Compounds like “3-Chloro-N-(cyclopropylmethyl)-2-methylaniline” belong to the class of organic compounds known as anilines . Anilines are organic compounds that contain an amino group (-NH2) attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of a compound like “3-Chloro-N-(cyclopropylmethyl)-2-methylaniline” would consist of a benzene ring (from the aniline part) with a chlorine atom, a cyclopropylmethyl group, and a methyl group attached to it .


Chemical Reactions Analysis

Anilines, in general, are involved in a wide range of chemical reactions, including electrophilic aromatic substitution reactions and reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-Chloro-N-(cyclopropylmethyl)-2-methylaniline” would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Reactivity and Mechanistic Insights

N-Alkyl-N-cyclopropylanilines, including derivatives of 3-Chloro-N-(cyclopropylmethyl)-2-methylaniline, have been investigated for their reactivity patterns, particularly in the context of nitrosation reactions. These compounds undergo specific cleavage of the cyclopropyl group when reacted with nitrous acid, leading to the formation of N-alkyl-N-nitrosoaniline. Such transformations highlight a mechanistic pathway involving the formation of an amine radical cation, followed by cyclopropyl ring opening. This process is crucial for understanding the stability and reactivity of cyclopropyl-containing anilines and has implications for designing novel synthetic routes and compounds (Loeppky & Elomari, 2000).

Stereoelectronic Effects on Ring Opening

Further research into N-cyclopropyl-N-methylaniline derivatives has shed light on the stereoelectronic and resonance effects influencing the rate of cyclopropane ring opening in radical cations. These studies have developed a deeper understanding of how the conformation and electronic structure of N-cyclopropylanilines affect their reactivity in single electron transfer (SET) processes. Such insights are fundamental for the synthesis and application of cyclopropyl-containing molecules in organic chemistry (Grimm et al., 2020).

Oxidative Dearomatization Processes

The utility of 3-Chloro-N-(cyclopropylmethyl)-2-methylaniline in synthetic chemistry is further illustrated by studies focusing on oxidative dearomatization processes. These processes enable the transformation of phenols and anilines into more complex and functionalized molecules, demonstrating the synthetic versatility of aniline derivatives in constructing novel organic frameworks (Quideau et al., 2005).

Spectroscopic Analysis and Molecular Structure

Spectroscopic techniques such as FT-IR and FT-Raman have been applied to analyze the structure and vibrational modes of 3-Chloro-N-(cyclopropylmethyl)-2-methylaniline derivatives. These studies provide detailed insights into the molecular structure, helping to understand the electronic effects of chloro and methyl substituents on aniline derivatives. Such analyses are crucial for the development of new materials and for understanding the physicochemical properties of organic compounds (Arjunan & Mohan, 2008).

Safety And Hazards

The safety and hazards associated with a compound like “3-Chloro-N-(cyclopropylmethyl)-2-methylaniline” would depend on its specific properties. In general, anilines can be toxic and may cause harm if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions for research on a compound like “3-Chloro-N-(cyclopropylmethyl)-2-methylaniline” would depend on its potential applications. For example, if it has potential uses in medicine, future research could focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3-chloro-N-(cyclopropylmethyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-10(12)3-2-4-11(8)13-7-9-5-6-9/h2-4,9,13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXUSOJALXZXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229086
Record name 3-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(cyclopropylmethyl)-2-methylaniline

CAS RN

356539-51-0
Record name 3-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356539-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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